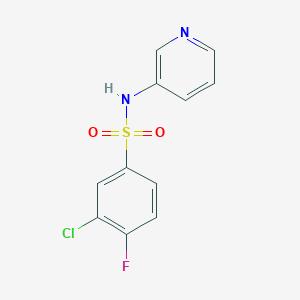

3-chloro-4-fluoro-N-pyridin-3-ylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

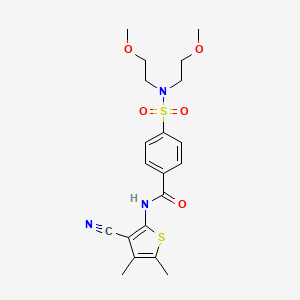

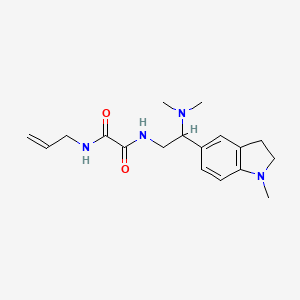

The synthesis of fluorinated pyridines, such as 3-chloro-4-fluoro-N-pyridin-3-ylbenzenesulfonamide, involves several steps. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of this compound is complex. It has a molecular formula of C11H8ClFN2O2S and a molecular weight of 286.71. The compound has a defined stereochemistry with two stereocenters .Scientific Research Applications

Quantum Chemical and Molecular Dynamic Studies

Piperidine derivatives, structurally related to the subject compound, have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to explore their adsorption behaviors and inhibition efficiencies, providing insights into their potential applications in corrosion prevention (Kaya et al., 2016).

Synthesis Techniques

Research on the synthesis of chloro-3-pyridinesulfonamide from 4-hydroxy pyridine through sulfonation, chlorination, and amination highlights methodologies that could be applicable to the synthesis of 3-chloro-4-fluoro-N-pyridin-3-ylbenzenesulfonamide. This study emphasizes the optimization of reaction conditions to improve yields and simplify procedures (Pei, 2002).

Antitumor Activity and Kinase Inhibition

Derivatives of pyridinesulfonamide, incorporating structural elements such as bromo and chloro substituents, have been synthesized and their stereostructures and antitumor activities investigated. These compounds showed inhibition against PI3Kα kinase, suggesting potential applications in cancer treatment (Zhou et al., 2015).

Fluoro Spin Adducts Formation

Studies on the reactions of fluorinating reagents with spin traps revealed the formation of fluoro spin adducts. These findings have implications for the development of spin trapping techniques in radical chemistry, highlighting the versatility of fluorinated compounds in scientific research (Eberson & Persson, 1997).

Sulfonamide Drugs and Tubulin Interactions

The binding of sulfonamide drugs to the colchicine site of tubulin has been thermodynamically analyzed. These studies offer insights into the drug-tubulin interactions, providing a foundation for the development of new therapeutic agents targeting microtubule dynamics (Banerjee et al., 2005).

Structural Characterization and Drug Development

AND-1184, a compound with potential for treating dementia, showcases the importance of structural investigations in drug development. Single-crystal X-ray and solid-state NMR characterizations provide crucial information for understanding the physicochemical properties of new drug candidates (Pawlak et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, 3-chloro-4-fluoroaniline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure. It is harmful if inhaled, and toxic if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name |

3-chloro-4-fluoro-N-pyridin-3-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O2S/c12-10-6-9(3-4-11(10)13)18(16,17)15-8-2-1-5-14-7-8/h1-7,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXESIRLIUZMQCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-methylnicotinamide](/img/structure/B2827144.png)

![methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B2827152.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2827158.png)

![(Z)-[2-(Trifluoromethyl)perimidin-4-ylidene]methanol](/img/structure/B2827161.png)

![4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B2827163.png)